5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
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Overview
Description
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1801906-01-3 . It has a molecular weight of 295.54 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction . The method used was based on triethylamine and carried out under the condition of catalyst 4-dimethylaminopyridine (DMAP) . This method has advantages such as mild conditions, simple post-treatment, and high yield of the target compound, making it suitable for industrial production .Molecular Structure Analysis
The molecular structure of this compound consists of fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton . The InChI Code is 1S/C7H4BrClN2O2S/c8-4-1-5-6(14(9,12)13)3-11-7(5)10-2-4/h1-3H, (H,10,11) .Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 5-bromo-3-methyl-1h-pyrrolo[2,3-b]pyridine, have been identified as potent inhibitors of the fibroblast growth factor receptor (fgfr) kinase. FGFR-mediated signaling pathways are crucial in various biological processes, including tissue development, angiogenesis, and tissue regeneration.
Mode of Action
It’s suggested that similar compounds form a hydrogen bond with certain amino acids in their target proteins . This interaction could potentially lead to changes in the protein’s function, affecting the cellular processes it’s involved in .
Biochemical Pathways
Result of Action
Similar compounds have shown to significantly reduce the migration and invasion abilities of certain cells after treatment .
Biochemical Analysis
Biochemical Properties
Related 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFRs) . FGFRs are involved in various cellular processes, including cell proliferation and migration, angiogenesis, and organ development .
Cellular Effects
Related compounds have been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . They also significantly inhibited the migration and invasion of these cells .
Molecular Mechanism
Related compounds have been shown to inhibit FGFRs, which play an essential role in various types of tumors . These compounds inhibit FGFRs by binding to the receptor, causing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways .
Temporal Effects in Laboratory Settings
Related compounds have been shown to have potent inhibitory activity against FGFRs .
Metabolic Pathways
Related compounds have been shown to interact with FGFRs, which are involved in various metabolic pathways .
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O2S/c8-4-1-5-6(14(9,12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHKMZHQTJIDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)S(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1801906-01-3 |
Source
|
Record name | 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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